2,3,4,6-tetra-O-acetyl-D-galactopyranose

Catalog No.
S729160
CAS No.
47339-09-3
M.F
C14H20O10
M. Wt
348.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-tetra-O-acetyl-D-galactopyranose

CAS Number

47339-09-3

Product Name

2,3,4,6-tetra-O-acetyl-D-galactopyranose

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate

Molecular Formula

C14H20O10

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1

InChI Key

IEOLRPPTIGNUNP-RRYROLNDSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Organic Synthesis and Glycosylation

  • Synthesis of complex carbohydrates: 2,3,4,6-Tetra-O-acetyl-D-galactopyranose serves as a valuable building block in the synthesis of more complex carbohydrates. Its acetyl groups, which are easily removed under specific conditions, allow for controlled coupling with other sugar units to create desired carbohydrate structures. This application is crucial in studying the structure-function relationships of complex carbohydrates in biological systems .
  • Glycosylation reactions: The molecule can participate in glycosylation reactions, a process where a sugar moiety is transferred to another molecule. This is particularly useful in the creation of glycoconjugates, molecules where carbohydrates are linked to other biomolecules like proteins or lipids. Studying glycosylation patterns is essential in understanding various biological processes, such as cell-cell recognition and immune response .

Biological Activity Studies

  • Investigation of galactosidase enzymes: 2,3,4,6-Tetra-O-acetyl-D-galactopyranose can be used as a substrate for galactosidase enzymes, which break down galactose-containing molecules. Studying the interaction of this molecule with different galactosidases helps researchers understand the function and specificity of these enzymes, which are crucial for galactose metabolism and implicated in various diseases like galactosemia .
  • Development of inhibitors for galactose metabolism: By modifying the structure of 2,3,4,6-Tetra-O-acetyl-D-galactopyranose, researchers can create analogs that act as inhibitors for galactose-metabolizing enzymes. These studies contribute to the development of potential therapeutic agents for galactose-related disorders .

2,3,4,6-Tetra-O-acetyl-D-galactopyranose is a derivative of D-galactose, a monosaccharide that is part of the galactose family of sugars. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the galactopyranose ring. Its molecular formula is C₁₄H₂₀O₁₀, and it has a molar mass of approximately 332.30 g/mol. The acetylation process enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications.

  • Toxicity: Limited data available on specific toxicity. However, as a carbohydrate derivative, it's likely to have low inherent toxicity.
  • Flammability: Mildly flammable.
  • Reactivity: Can react with strong acids or bases, causing hydrolysis.

The chemical behavior of 2,3,4,6-tetra-O-acetyl-D-galactopyranose primarily involves hydrolysis and deacetylation reactions. In aqueous environments or under acidic conditions, the acetyl groups can be removed to yield D-galactose. Additionally, this compound can participate in glycosylation reactions to form more complex carbohydrates or glycosides. For instance, it can react with alcohols or phenols to produce O-glycosides through nucleophilic substitution mechanisms .

Research indicates that 2,3,4,6-tetra-O-acetyl-D-galactopyranose exhibits various biological activities. It has been studied for its potential role in modulating immune responses and its effects on cell signaling pathways. The acetylated form may enhance its bioavailability compared to unmodified D-galactose, which could lead to increased efficacy in therapeutic applications . Moreover, derivatives of this compound have shown promise in anti-inflammatory and anti-cancer studies.

The synthesis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose typically involves the acetylation of D-galactose using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions are carefully controlled to ensure selective acetylation at the desired hydroxyl positions without over-acetylation or degradation . A simplified procedure includes:

  • Dissolving D-galactose in an appropriate solvent (e.g., pyridine).
  • Adding acetic anhydride dropwise while stirring.
  • Allowing the reaction to proceed at room temperature for several hours.
  • Quenching the reaction with water and purifying the product through precipitation or chromatography.

2,3,4,6-Tetra-O-acetyl-D-galactopyranose has several applications across different fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of glycosides and other carbohydrate derivatives for drug development.
  • Biotechnology: Employed in studies related to carbohydrate metabolism and enzyme activity.
  • Food Industry: Acts as a sugar substitute or flavor enhancer due to its sweet taste profile.

Interaction studies involving 2,3,4,6-tetra-O-acetyl-D-galactopyranose often focus on its binding properties with proteins or enzymes. For example, it may interact with lectins or glycosidases due to its structural similarity to natural sugars. These interactions can provide insights into carbohydrate recognition mechanisms and their implications in biological systems . Additionally, studies have explored how this compound can influence cell signaling pathways through receptor interactions.

Several compounds share structural similarities with 2,3,4,6-tetra-O-acetyl-D-galactopyranose. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2,3,4-Tri-O-acetyl-D-galactopyranoseLacks one acetyl groupMore reactive due to fewer protective groups
2-O-acetyl-D-galactopyranoseOnly one acetyl groupLess stable than tetra-acetylated form
2,3-di-O-acetyl-D-galactopyranoseTwo acetyl groupsIntermediate reactivity; useful for further modifications
D-galactoseNo acetylationNatural form; higher solubility in water

The uniqueness of 2,3,4,6-tetra-O-acetyl-D-galactopyranose lies in its fully acetylated structure which enhances its stability and reactivity compared to other derivatives. This property makes it particularly valuable in synthetic chemistry and biological research applications .

XLogP3

0.1

Dates

Modify: 2023-09-16

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